molecular formula C21H16ClFN4O3 B2882037 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946329-42-6

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2882037
CAS No.: 946329-42-6
M. Wt: 426.83
InChI Key: DNGBOIKAWARERC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are required for the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis and structural characterization of novel triazole derivatives. These derivatives, like ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, have been synthesized and analyzed using X-ray diffraction and DFT calculations. This research highlights the importance of the compound in understanding π-hole tetrel bonding interactions and molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).

Application in Corrosion Inhibition

  • A derivative of this compound, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficiency as a corrosion inhibitor for mild steel in acidic media. This study demonstrates the potential use of such compounds in protecting metals against corrosion, a significant application in materials science and engineering (Lagrenée et al., 2002).

Anticancer and Antibacterial Activities

  • Novel β-carboline derivatives containing the 1,2,3-triazole ring have been synthesized, showing significant cytotoxic and antibacterial activities. This indicates the potential therapeutic applications of these compounds in cancer treatment and combating bacterial infections (Salehi et al., 2016).

Antiproliferative Activity

  • Certain 1,2,3-triazole derivatives, particularly those containing a 4-chlorophenyl moiety, have shown moderate to good antiproliferative activity against various cancer cell lines, underscoring their potential in cancer therapy (Ma et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action in the body or in a biological system is studied .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound .

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGBOIKAWARERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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